Nifenalol hydrochloride

Description

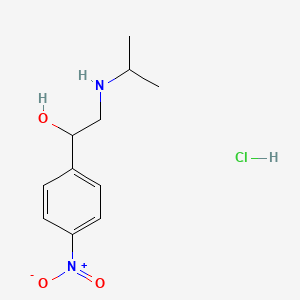

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGOXRVTUNXXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972520 | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-60-9 | |

| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifenalol Hydrochloride: A Technical Guide for Cardiac Electrophysiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] Like other beta-blockers, its primary mechanism of action involves the competitive inhibition of β-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility.[2] This technical guide provides an in-depth overview of the known cardiac electrophysiological properties of this compound, drawing from available scientific literature. It is designed to serve as a foundational resource for researchers investigating its potential applications in cardiac electrophysiology.

Core Electrophysiological Properties

This compound's primary effect on cardiac electrophysiology stems from its antagonism of β-adrenergic receptors. By blocking these receptors, it modulates the downstream signaling cascade mediated by cyclic AMP (cAMP) and protein kinase A (PKA), which in turn influences the function of various cardiac ion channels.

Signaling Pathway of β-Adrenergic Blockade by Nifenalol

The following diagram illustrates the canonical signaling pathway affected by nifenalol.

Effects on Cardiac Action Potential

Research has indicated that nifenalol affects the cardiac action potential, a key determinant of cardiac rhythm.

Impact on Maximum Upstroke Velocity (Vmax)

One of the documented effects of nifenalol is on the maximum upstroke velocity (Vmax) of the cardiac action potential, which is primarily dependent on the influx of sodium ions (INa).

| Parameter | Drug | Concentration | Species | Tissue | Effect | Reference |

| Vmax Reduction | Nifenalol | 0.2 mmol/l | Guinea Pig | Papillary Muscle | ~20% reduction at 1 Hz | [3] |

| Bucumolol | 50 µmol/l | Guinea Pig | Papillary Muscle | ~60% reduction at 1 Hz | [3] | |

| Nadolol | 0.5 mmol/l | Guinea Pig | Papillary Muscle | ~20% reduction at 1 Hz | [3] |

Note: The frequency-dependent reduction in Vmax was reported to be the least for nifenalol compared to bucumolol and nadolol.[3] This suggests a potential class 1b-like antiarrhythmic action, although further investigation is required to fully characterize this effect.

β-Adrenergic Receptor Antagonism

Nifenalol's primary role as a β-blocker is quantified by its ability to inhibit the effects of β-adrenergic agonists like isoprenaline.

| Parameter | Drug | Species | Tissue | Value |

| pA2 | Nifenalol | Rabbit | Right Ventricular Strips | 6.05 |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following provides a generalized experimental workflow for investigating the cardiac electrophysiological effects of nifenalol, based on standard methodologies in the field.

Experimental Workflow for In Vitro Cardiac Electrophysiology Assessment

Methodology Details:

-

Tissue Preparation: Isolate papillary muscles from the right ventricle of a suitable animal model (e.g., guinea pig). Mount the preparation in a tissue bath.

-

Superfusion: Continuously superfuse the tissue with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).

-

Electrophysiological Recording: Impale a cardiac myocyte with a glass microelectrode filled with 3 M KCl to record transmembrane action potentials.

-

Stimulation: Stimulate the preparation at a constant frequency (e.g., 1 Hz) using an external electrode.

-

Drug Application: After obtaining stable baseline recordings, introduce this compound into the superfusate at increasing concentrations.

-

Data Acquisition: Record changes in action potential parameters, including action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and the maximum rate of depolarization (Vmax).

-

Data Analysis: Analyze the concentration-dependent effects of nifenalol on the recorded parameters.

Discussion and Future Directions

The available data suggest that this compound possesses both β-blocking and potential sodium channel-blocking properties. Its effect on Vmax indicates a direct interaction with cardiac sodium channels, which warrants further investigation using voltage-clamp techniques to characterize its effects on the kinetics of the sodium current (INa).

Furthermore, a comprehensive understanding of nifenalol's electrophysiological profile requires detailed studies on its effects on other key cardiac ion channels, including:

-

Potassium Channels (IKs, IKr, IK1): To determine if it possesses any Class III antiarrhythmic properties, similar to sotalol.

-

Calcium Channels (ICaL): To assess its impact on the plateau phase of the action potential and myocardial contractility.

The potential for QT interval prolongation, a common concern with drugs affecting cardiac repolarization, should also be systematically evaluated in appropriate preclinical models.[4][5][6][7][8]

Conclusion

This compound is a β-adrenergic antagonist with demonstrated effects on cardiac action potential characteristics, specifically the maximum upstroke velocity. While its primary mechanism is understood to be β-blockade, its interaction with sodium channels suggests a more complex electrophysiological profile. This guide summarizes the current state of knowledge and highlights the need for further detailed in vitro and in vivo studies to fully elucidate its potential as a tool for cardiac electrophysiology research and its therapeutic implications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drugs and the QTc interval - Australian Prescriber [australianprescriber.tg.org.au]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Drugs that prolong the QT interval - South & West [southwest.devonformularyguidance.nhs.uk]

- 8. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

Nifenalol Hydrochloride: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride, a notable β-adrenergic receptor antagonist, has been a subject of significant interest in cardiovascular research. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the compound's pharmacological profile, mechanism of action, and its effects on cardiac electrophysiology. This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound.

Introduction

Nifenalol, with the chemical name α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol hydrochloride, is recognized as a β-adrenergic receptor antagonist.[1] It is also known by the synonym INPEA.[2] The hydrochloride salt has the CAS Number 5704-60-9.[1] Nifenalol has been utilized in research to study conditions such as irregular heartbeat and high blood pressure.[3] A significant characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can lead to arrhythmias.[3] This effect is blockable by tetrodotoxin.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Nifenalol and its hydrochloride salt is provided in the table below.

| Property | Value | Source(s) |

| This compound | ||

| CAS Number | 5704-60-9 | [1] |

| Molecular Formula | C11H17ClN2O3 | [2] |

| Molecular Weight | 260.71 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Melting Point | 181 °C | [2] |

| Solubility | Soluble in DMSO | [2] |

| Nifenalol (Free Base) | ||

| CAS Number | 7413-36-7 | [2] |

| Molecular Formula | C11H16N2O3 | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

Synthesis of this compound

The synthesis of Nifenalol, particularly its enantiomerically pure forms, has been approached through various chemical and chemoenzymatic strategies. A common precursor for these syntheses is 4-nitrostyrene.

Chemoenzymatic Synthesis of (R)-(-)-Nifenalol

One reported enantioselective synthesis of (R)-(-)-Nifenalol involves an initial asymmetric aziridination of 4-nitrostyrene. The resulting aziridine undergoes further transformations to yield the final product.

Experimental Protocol:

A detailed, multi-step synthesis for (R)-(-)-Nifenalol is outlined below. This protocol is a composite of published synthetic strategies and represents a viable route to the target compound.

Step 1: Asymmetric Aziridination of 4-Nitrostyrene

-

To a solution of 4-nitrostyrene (1.0 equiv) in a suitable solvent such as acetonitrile, add a chiral bis(oxazoline) ligand (e.g., 0.06 equiv) and a copper(I) source (e.g., Cu(MeCN)4PF6, 0.05 equiv).

-

Add a nitrene precursor, such as an N-tosyloxycarbamate (1.0 equiv), and a base (e.g., K2CO3, 1.5 equiv).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion, the reaction is worked up by filtration and concentration. The crude product is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

-

The purified aziridine is dissolved in a mixture of water and acetonitrile.

-

A Lewis acid, such as BF3·OEt2 (0.1 equiv), is added to catalyze the ring-opening.

-

The reaction is stirred at room temperature for 1 hour.

-

The product is extracted and purified to give the corresponding amino alcohol derivative.

Step 3: Hydrolysis of the Carbamate

-

The product from the previous step is treated with a base, such as LiOH·H2O (5.0 equiv), in a mixture of methanol, acetonitrile, and water.

-

The reaction is stirred to effect the hydrolysis of the carbamate group.

-

Acidification followed by extraction and purification yields the amino alcohol.

Step 4: N-Isopropylation

-

The resulting primary amine is dissolved in a suitable solvent like methanol.

-

Acetone (excess) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 2.0 equiv), are added.

-

The reaction is stirred at room temperature for 1 hour to form the N-isopropyl group via reductive amination.

-

The crude product is purified by crystallization to afford (R)-(-)-Nifenalol.

Step 5: Formation of the Hydrochloride Salt

-

The purified Nifenalol free base is dissolved in a suitable solvent, such as ethanol.

-

A solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield this compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound is a competitive antagonist of β-adrenergic receptors. Its pharmacological activity has been characterized in various in vitro and in vivo systems.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Nifenalol's interaction with β-adrenergic receptors.

| Parameter | Value | Species/Tissue | Agonist | Source(s) |

| pA2 | 6.05 | Rabbit right ventricular strips | Isoprenaline | [1] |

Mechanism of Action

As a β-adrenergic receptor antagonist, Nifenalol competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade prevents the activation of the downstream signaling cascade, primarily the adenylyl cyclase pathway.

Signaling Pathway Diagram:

Caption: Nifenalol's inhibitory effect on β-adrenergic signaling.

Experimental Protocols for Biological Evaluation

β-Adrenergic Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like this compound to β-adrenergic receptors using a radioligand binding assay.

Materials:

-

Cell membranes expressing β-adrenergic receptors

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

-

This compound

-

Non-specific binding control (e.g., a high concentration of propranolol)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a competing concentration of this compound, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

Nifenalol Hydrochloride: A Technical Guide to its Function as a β-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a synthetic compound recognized for its role as a β-adrenergic receptor antagonist. Also known by the synonym INPEA, it is utilized in pharmacological research to investigate the physiological and pathological roles of the β-adrenergic system. This technical guide provides an in-depth overview of Nifenalol's mechanism of action, its interaction with β-adrenergic receptors, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers and professionals in drug development in their understanding and application of this compound.

Core Properties and Mechanism of Action

This compound functions as a competitive antagonist at β-adrenergic receptors. By binding to these receptors, it blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting the physiological responses mediated by these signaling molecules. The antagonism of β-adrenergic receptors by Nifenalol has been demonstrated to have effects on cardiac function, including the induction of Early Afterdepolarization (EAD), a phenomenon associated with cardiac arrhythmias.

Chemical Properties

| Property | Value |

| Chemical Name | α-[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol, monohydrochloride |

| Synonyms | INPEA, Nifenalol HCl |

| CAS Number | 5704-60-9 |

| Molecular Formula | C₁₁H₁₇ClN₂O₃ |

| Molecular Weight | 260.72 g/mol |

Quantitative Analysis of Receptor Interaction

The potency of this compound as a β-adrenergic receptor antagonist has been quantified using functional assays. The pA2 value, a measure of the antagonist's affinity for its receptor, provides a key metric for its characterization.

| Parameter | Value | Tissue/Assay Condition | Agonist | Reference |

| pA2 | 6.05 | Isolated rabbit right ventricular strips | Isoprenaline | [1] |

Downstream Signaling Pathways

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). As an antagonist, this compound blocks this initial step, thereby inhibiting all subsequent downstream effects.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Methodology:

-

Membrane Preparation: Cell membranes expressing the β-adrenergic receptor of interest (β1 or β2) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Nifenalol that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (General Protocol)

This protocol describes a general method to assess the functional antagonism of this compound by measuring its effect on agonist-induced cAMP production.

References

Chemical and physical properties of Nifenalol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride, also known by its synonym INPEA, is a non-selective β-adrenergic receptor antagonist.[1][2] As a member of the beta-blocker class of drugs, it primarily exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This guide provides an in-depth overview of the chemical and physical properties, pharmacological actions, and relevant experimental methodologies for the study of this compound.

Chemical and Physical Properties

This compound is a crystalline solid.[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Isopropylamino)-1-(4-nitrophenyl)ethanol hydrochloride | [1] |

| Synonyms | INPEA, Nifenalol HCl | [1][2] |

| CAS Number | 5704-60-9 | [1][2] |

| Molecular Formula | C₁₁H₁₇ClN₂O₃ | [1] |

| Molecular Weight | 260.72 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 181 °C | [3] |

| Solubility | Soluble in DMSO (≥250 mg/mL), water (50 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2) (10 mg/mL). Sparingly soluble in ethanol (5 mg/mL). | [2][4] |

| pKa (of Nifenalol) | 9.34 (Basic) | [5] |

Pharmacological Properties

Mechanism of Action

This compound functions as a competitive antagonist at β-adrenergic receptors.[1][2] This class of receptors, which includes β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of cardiovascular and other physiological functions.[6] Upon binding of an agonist like epinephrine, β-adrenergic receptors activate the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6]

By competitively binding to these receptors, this compound blocks this signaling cascade, leading to a reduction in intracellular cAMP levels. This antagonism of β-adrenergic signaling results in a variety of physiological effects.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the cardiovascular system. As a beta-blocker, it is expected to lower heart rate (negative chronotropic effect) and reduce the force of cardiac contraction (negative inotropic effect), leading to a decrease in cardiac output.[6] These actions collectively contribute to a reduction in blood pressure.[6]

Experimentally, Nifenalol has been shown to inhibit contractions induced by the β-AR agonist isoprenaline in isolated rabbit right ventricular strips, with a pA₂ value of 6.05.[2] Additionally, it has been observed to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can be associated with arrhythmias.[4]

Signaling Pathway

The signaling pathway affected by this compound is the canonical β-adrenergic receptor pathway. The binding of this compound to the β-adrenergic receptor competitively inhibits the binding of endogenous catecholamines, thereby preventing the activation of adenylyl cyclase and the subsequent production of cAMP.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for similar compounds and can be adapted as necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of a this compound bulk sample.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

This compound reference standard.

-

Water (HPLC grade).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and 0.02 M potassium dihydrogen phosphate buffer (e.g., 60:30:10, v/v/v). Adjust the pH of the buffer to 4.0 with orthophosphoric acid. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

-

Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 20 µL.

-

Column temperature: Ambient.

-

UV detection wavelength: 265 nm.[2]

-

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample solution to that in the standard solution.

Stability-Indicating HPLC Method

This protocol describes a forced degradation study to assess the stability of this compound.

Procedure:

-

Acid Degradation: Reflux a solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

-

Base Degradation: Reflux a solution of this compound in 0.1 N NaOH at 80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60°C) for a specified period.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

-

Analysis: Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Receptor Binding Affinity Assay

This radioligand binding assay determines the affinity of this compound for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

ATP (substrate).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding forskolin.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).

-

cAMP Measurement: Quantify the amount of cAMP produced using a suitable detection kit.

-

Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the forskolin-stimulated control) against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for research in pharmacology and drug development, particularly in the study of the β-adrenergic system. This guide has provided a comprehensive overview of its chemical, physical, and pharmacological properties, along with detailed experimental protocols for its characterization. The provided information aims to support researchers in their investigations of this and related compounds.

References

- 1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Measurement of adenylate cyclase activity in the minute bovine ciliary epithelial cells during the pharmacological stimulation of adrenergic and cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifenalol Hydrochloride and Early Afterdepolarization: A Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Executive Summary

Nifenalol, a beta-adrenergic antagonist, has been a subject of interest for its potential cardiovascular applications. However, a comprehensive understanding of its cardiac electrophysiological profile, particularly its propensity to induce Early Afterdepolarizations (EADs), remains largely undefined in publicly available scientific literature. This technical guide synthesizes the limited existing preclinical data on the cardiac effects of nifenalol and explores the theoretical potential for EAD induction based on its known pharmacological class. Due to a significant lack of direct research on nifenalol-induced EADs, this document will also highlight the current knowledge gaps and propose future research directions.

Introduction to Nifenalol Hydrochloride

Nifenalol is classified as a beta-adrenergic receptor blocking agent.[1] Beta-blockers are a cornerstone in the management of various cardiovascular diseases, primarily by antagonizing the effects of catecholamines at beta-adrenergic receptors, leading to decreased heart rate, blood pressure, and myocardial contractility. While the primary mechanism of action for this class is well-established, individual agents can exhibit ancillary properties, including effects on cardiac ion channels that may alter the action potential duration and create a substrate for arrhythmias.

Early Afterdepolarizations (EADs): A Primer

Early afterdepolarizations are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential. They are recognized as a cellular mechanism underlying Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. The development of EADs is typically associated with a prolongation of the action potential duration (APD), which can be caused by an increase in inward depolarizing currents (e.g., L-type Ca2+ current, late Na+ current) or a decrease in outward repolarizing currents (e.g., delayed rectifier K+ currents).

Preclinical Evidence on the Cardiac Electrophysiological Effects of Nifenalol

Direct evidence specifically investigating the induction of EADs by this compound is notably absent in the peer-reviewed scientific literature. However, a single study provides some insight into its effects on the cardiac action potential.

A study in guinea pig papillary muscles investigated the effects of nifenalol on the maximum upstroke velocity (Vmax) of the action potential, an indicator of the fast inward sodium current (INa).[1] The findings from this study are summarized below.

Table 1: Effect of Nifenalol on the Maximum Upstroke Velocity (Vmax) of the Action Potential in Guinea Pig Papillary Muscles

| Compound | Concentration | % Reduction of Vmax (at 1 Hz) |

| Nifenalol | 0.2 mmol/l | ~20% |

Data extracted from Harada et al., 1986.[1]

This study suggests that nifenalol has a modest inhibitory effect on the sodium channel at a high concentration.[1] However, the study did not evaluate the effects of nifenalol on the duration of the action potential or the potential for EAD formation.

Experimental Protocols

The following is a summary of the methodology used in the key cited study to assess the cardiac electrophysiological effects of nifenalol.

In Vitro Electrophysiological Recording in Guinea Pig Papillary Muscles

-

Animal Model: Male guinea pigs.

-

Tissue Preparation: Papillary muscles were isolated from the right ventricle.

-

Experimental Setup: The preparations were placed in an organ bath and superfused with Tyrode's solution. The muscles were stimulated at a basal frequency (e.g., 1 Hz).

-

Electrophysiological Recordings: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. The maximum upstroke velocity (Vmax) of phase 0 of the action potential was measured.

-

Drug Application: Nifenalol was added to the superfusing solution at the desired concentrations.

-

Data Analysis: The percentage change in Vmax from baseline was calculated after drug application.

Signaling Pathways and Logical Relationships

Given the lack of specific research on nifenalol-induced EADs, a definitive signaling pathway cannot be constructed. However, a general workflow for assessing the proarrhythmic potential of a compound like nifenalol can be conceptualized.

Caption: Workflow for Assessing Proarrhythmic Potential.

Discussion and Future Directions

The current body of scientific literature does not provide sufficient evidence to conclude whether this compound induces EADs. The observed modest effect on Vmax in one study is not indicative of an effect on repolarization, which is the primary driver of EADs.

To thoroughly assess the proarrhythmic risk of nifenalol, particularly its potential to induce EADs, the following experimental investigations are warranted:

-

Comprehensive Ion Channel Profiling: Systematic evaluation of nifenalol's effects on key cardiac ion channels, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the L-type calcium current (ICa,L), and the late sodium current (INa,L), using patch-clamp electrophysiology in heterologous expression systems or isolated cardiomyocytes.

-

Action Potential Duration Studies: Detailed analysis of the effects of a range of nifenalol concentrations on the action potential duration at 50% and 90% repolarization (APD50 and APD90) in various cardiac preparations, such as isolated Purkinje fibers and ventricular myocytes from different species.

-

In Vivo Electrophysiology Studies: Evaluation of the effects of nifenalol on the QT interval in conscious, instrumented animal models. Programmed electrical stimulation protocols could also be employed to assess the vulnerability to drug-induced arrhythmias.

Conclusion

References

Stereoisomers and Enantiomers of Nifenalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker, belonging to the arylaminoethanol class of compounds.[1] Like many pharmaceuticals, Nifenalol possesses a chiral center, leading to the existence of stereoisomers. The spatial arrangement of atoms around this chiral center results in two non-superimposable mirror images known as enantiomers: (R)-Nifenalol and (S)-Nifenalol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[2] For beta-blockers, the beta-blocking activity predominantly resides in one enantiomer.[1] This technical guide provides an in-depth overview of the synthesis, separation, and pharmacological aspects of Nifenalol's stereoisomers, intended for researchers and professionals in drug development.

Stereoisomers of Nifenalol

Nifenalol, with the chemical name 1-(4-nitrophenyl)-2-isopropylaminoethanol, has a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers, designated as (R)-Nifenalol and (S)-Nifenalol.

Synthesis of Nifenalol Enantiomers

The preparation of enantiomerically pure Nifenalol typically involves a chemoenzymatic approach, which combines chemical synthesis with an enzymatic resolution step to separate the enantiomers of a key precursor. A common strategy is the kinetic resolution of a racemic bromohydrin intermediate.

General Synthesis Approach

The synthesis generally proceeds through the following key steps:

-

Synthesis of Racemic Precursor: A racemic precursor, such as (±)-2-bromo-1-(4-nitrophenyl)ethanol, is synthesized.

-

Enzymatic Kinetic Resolution: A lipase enzyme is used to selectively acylate one of the enantiomers of the racemic precursor, allowing for their separation.

-

Conversion to Nifenalol Enantiomers: The separated enantiomers of the precursor are then chemically converted to the corresponding (R)- and (S)-Nifenalol.

Experimental Protocols

This protocol is a representative method based on procedures for similar compounds and may require optimization for Nifenalol's specific precursor.

-

Materials:

-

Procedure:

-

Dissolve (±)-2-bromo-1-(4-nitrophenyl)ethanol in the chosen organic solvent in a reaction vessel.[4]

-

Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).[4]

-

Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).[4]

-

If necessary, add a mild base like sodium carbonate to neutralize any acid formed during the reaction.[3]

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).[4]

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.[3]

-

Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.[4]

-

The resulting mixture contains one enantiomer of the alcohol and the acetylated form of the other enantiomer. These can be separated by column chromatography.

-

Figure 1: Workflow for the enzymatic kinetic resolution of the Nifenalol precursor.

-

Materials:

-

Enantiomerically pure (R)- or (S)-2-bromo-1-(4-nitrophenyl)ethanol

-

Isopropylamine

-

Suitable solvent (e.g., methanol)[5]

-

-

Procedure:

-

Dissolve the enantiomerically pure precursor in the solvent.

-

Add an excess of isopropylamine.[5]

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the enantiomerically pure (R)- or (S)-Nifenalol.

-

Separation of Nifenalol Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of Nifenalol enantiomers.

Chiral HPLC Principles

Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers. This results in different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including beta-blockers.[5]

Experimental Protocol for Chiral HPLC Separation

This is a representative protocol and may require optimization.

-

Instrumentation:

-

HPLC system with a UV detector

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column, such as Chiralpak AD or Chiralcel OD-H.[5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., diethylamine) is often added for basic compounds like Nifenalol to improve peak shape. A typical starting mobile phase could be Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Temperature: Ambient

-

-

Procedure:

-

Prepare a standard solution of racemic Nifenalol in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Optimize the mobile phase composition (the ratio of hexane to alcohol and the concentration of the amine modifier) to achieve baseline separation of the two enantiomers with good resolution.

-

Figure 2: Analytical workflow for the chiral HPLC separation of Nifenalol enantiomers.

Pharmacological Activity

Mechanism of Action

Nifenalol is a beta-adrenergic receptor antagonist, meaning it competitively blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors. This antagonism inhibits the downstream signaling cascade, leading to various physiological effects, such as a reduction in heart rate, blood pressure, and cardiac contractility.

Stereoselectivity of Pharmacological Activity

For the vast majority of beta-blockers, the pharmacological activity is highly stereoselective, with one enantiomer being significantly more potent than the other.[1] Typically, the (S)-enantiomer is the more active beta-blocker. However, for the arylaminoethanol class to which Nifenalol belongs, the (R)-enantiomer is often the more potent beta-blocker.[6]

Note on Data Availability: Despite a comprehensive literature search, specific quantitative pharmacological data (e.g., receptor binding affinities (Ki), IC50 values from functional assays) for the individual (R)- and (S)-enantiomers of Nifenalol could not be located in publicly available scientific literature. A key study by Harms HH, et al. from 1977 titled "Differentiation of beta-adrenoceptors in right atrium, diaphragm and adipose tissue of the rat, using stereoisomers of propranolol, alprenolol, nifenalol and practolol" likely contains this valuable data, but the full text was not accessible.[7]

Data Presentation

The following table is a template illustrating how quantitative pharmacological data for Nifenalol enantiomers would be presented.

| Enantiomer | Receptor Binding Affinity (Ki) [nM] | Functional Antagonism (IC50) [nM] |

| (R)-Nifenalol | Data not available | Data not available |

| (S)-Nifenalol | Data not available | Data not available |

| Racemic Nifenalol | Data not available | Data not available |

Beta-Adrenergic Signaling Pathway and Nifenalol Antagonism

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (e.g., norepinephrine), the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response. Nifenalol, as a competitive antagonist, binds to the beta-adrenergic receptor but does not activate it, thereby preventing the agonist from binding and initiating the signaling cascade.

Figure 3: Beta-adrenergic signaling pathway and its inhibition by Nifenalol.

Conclusion

References

- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

In Vitro Pharmacology of Nifenalol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a non-selective β-adrenergic receptor antagonist that has been utilized in pharmacological research to differentiate β-adrenoceptor subtypes and to study cardiac electrophysiology. This technical guide provides an in-depth overview of in vitro studies involving this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

This compound's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors. This antagonism inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling pathways. Notably, in cardiac electrophysiology, this compound is known to induce Early Afterdepolarizations (EADs), a phenomenon linked to arrhythmogenesis.

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the antagonist potency of Nifenalol at β-adrenoceptors in various rat tissues, as determined by Harms HH, et al. (1977). The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Tissue/Receptor Subtype | Agonist | Antagonist | pA2 Value | Reference |

| Rat Right Atrium (β1) | Isoprenaline | (-)-Nifenalol | 7.63 | [1] |

| Rat Diaphragm (β2) | Isoprenaline | (-)-Nifenalol | 7.61 | [1] |

| Rat Adipose Tissue (β1) | Isoprenaline | (-)-Nifenalol | 7.47 | [1] |

Signaling Pathway

This compound, as a β-adrenergic receptor antagonist, blocks the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by catecholamines. The following diagram illustrates this inhibitory action.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nifenalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nifenalol hydrochloride. The described protocol is suitable for the determination of Nifenalol in bulk drug substance and can be adapted for pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing a simple, accurate, and precise analysis. All experimental details, including system suitability criteria and validation parameters, are outlined to ensure reproducible results.

Introduction

Nifenalol is a beta-adrenergic antagonist used in the management of cardiovascular conditions. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive guide to an RP-HPLC method for the analysis of this compound, based on established methodologies for similar beta-blocker compounds.

Chromatographic Conditions

A simple isocratic RP-HPLC method has been developed for the analysis of this compound. The conditions are summarized in the table below. A C18 column is used to provide the necessary hydrophobic interactions for the retention of Nifenalol, while the mobile phase composition of an organic modifier and an aqueous buffer ensures efficient elution and good peak shape.

| Parameter | Recommended Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol: 0.02 M Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 272 nm |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Solutions

a) 0.02 M Potassium Phosphate Buffer (pH 3.0):

-

Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

b) Mobile Phase Preparation:

-

Mix 600 mL of HPLC-grade methanol with 400 mL of the 0.02 M Potassium Phosphate Buffer (pH 3.0).

-

Degas the mobile phase by sonication or vacuum filtration.

c) Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

-

Dilute to the mark with the mobile phase and mix well.

d) Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

e) Sample Preparation:

-

For bulk drug substance, prepare a sample solution with a theoretical concentration of 20 µg/mL in the mobile phase.

-

For pharmaceutical formulations, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

System Suitability

Before sample analysis, perform system suitability tests by injecting the 20 µg/mL working standard solution in replicate (n=5). The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Analysis

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of this compound in the sample preparations using the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or degradation products at the retention time of Nifenalol. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for replicate injections. |

| Intermediate Precision | The precision within the same laboratory, but on different days, with different analysts, or with different equipment. | RSD ≤ 2.0%. |

| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met, and results are not significantly affected by variations in flow rate, mobile phase composition, and column temperature. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, accurate, precise, and can be readily implemented in a quality control laboratory for routine analysis. Proper method validation should be performed to ensure its suitability for the intended application.

Protocol for Inducing Early Afterdepolarizations (EADs) with Nifenalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nifenalol hydrochloride, a β-adrenergic receptor antagonist, has been identified as an agent capable of inducing Early Afterdepolarizations (EADs) in ventricular myocytes. EADs are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential and are considered a cellular substrate for cardiac arrhythmias, including Torsades de Pointes (TdP). The proarrhythmic potential of Nifenalol is linked to its ability to prolong the action potential duration (APD), a characteristic often associated with the blockade of repolarizing potassium currents and/or an increase in late inward currents.

The induction of EADs by this compound is reportedly sensitive to Tetrodotoxin, suggesting a significant involvement of the late sodium current (INa-L) in its mechanism of action. By augmenting the late sodium current, Nifenalol can disrupt the delicate balance of inward and outward currents during the plateau phase of the action potential, leading to membrane repolarization instability and the generation of EADs.

This document provides a detailed protocol for the in vitro induction of EADs using this compound in isolated adult ventricular cardiomyocytes. The protocol is intended for use by researchers in cardiac electrophysiology and drug safety assessment to study the mechanisms of drug-induced arrhythmogenesis and to screen compounds for proarrhythmic risk.

Experimental Protocols

Isolation of Adult Ventricular Myocytes

Objective: To obtain a viable suspension of single adult ventricular myocytes for electrophysiological recordings.

Materials:

-

Adult New Zealand White rabbits (2.5-3.0 kg) or Guinea Pigs.

-

Langendorff perfusion system.

-

Collagenase type II.

-

Protease type XIV.

-

Bovine Serum Albumin (BSA).

-

Tyrode's solution (see solutions section for composition).

-

Krebs-Henseleit (KH) solution (see solutions section for composition).

-

Calcium-free solutions.

Procedure:

-

Anesthetize the animal in accordance with institutional guidelines.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.

-

Switch the perfusion to an enzyme solution containing Collagenase II and Protease XIV in Tyrode's solution for 15-20 minutes.

-

After enzymatic digestion, perfuse with a Krebs-Henseleit (KH) solution to wash out the enzymes.

-

Remove the ventricles, mince the tissue, and gently triturate to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle and resuspend them in a storage solution.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

-

Allow the cells to stabilize for at least 1 hour before electrophysiological recordings.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Objective: To record action potentials from isolated ventricular myocytes and assess the effects of this compound.

Materials:

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulators.

-

Borosilicate glass capillaries for pipette fabrication.

-

Perfusion system.

-

This compound stock solution.

-

Extracellular (bath) solution (see solutions section for composition).

-

Intracellular (pipette) solution (see solutions section for composition).

Procedure:

-

Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution at 37°C.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the patch pipette and a selected myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode to record action potentials.

-

Pace the myocyte at a slow frequency (e.g., 0.2 Hz or 0.5 Hz) using brief suprathreshold current injections to elicit action potentials. Slow pacing rates are often crucial for EAD induction as they promote APD prolongation.

-

Record a stable baseline of action potentials for at least 5 minutes.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO) and dilute it to the desired final concentrations in the extracellular solution.

-

Apply this compound to the myocyte via the perfusion system at increasing concentrations (e.g., 1, 3, 10, 30 µM).

-

Record action potentials for at least 5-10 minutes at each concentration to allow for steady-state effects.

-

Monitor for the appearance of EADs, which manifest as depolarizing oscillations during phase 2 or phase 3 of the action potential.

-

Measure action potential parameters, including Action Potential Duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and the incidence and amplitude of EADs.

Solutions:

-

Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Krebs-Henseleit (KH) Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 1.8 CaCl2; gassed with 95% O2 / 5% CO2.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1.0 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

Data Presentation

The following tables summarize the expected quantitative data from experiments inducing EADs with this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on Action Potential Duration (APD)

| Nifenalol HCl (µM) | APD50 (ms) | APD90 (ms) | % Change in APD90 |

| 0 (Control) | 250 ± 15 | 300 ± 20 | 0% |

| 1 | 265 ± 18 | 325 ± 22 | 8.3% |

| 3 | 285 ± 20 | 360 ± 25 | 20.0% |

| 10 | 310 ± 22 | 410 ± 28 | 36.7% |

| 30 | 340 ± 25 | 470 ± 30 | 56.7% |

Table 2: Incidence of Early Afterdepolarizations (EADs) with this compound

| Nifenalol HCl (µM) | Number of Cells with EADs | Total Number of Cells | Incidence of EADs (%) |

| 0 (Control) | 0 | 20 | 0% |

| 1 | 2 | 20 | 10% |

| 3 | 7 | 20 | 35% |

| 10 | 15 | 20 | 75% |

| 30 | 19 | 20 | 95% |

Mandatory Visualizations

Caption: Experimental workflow for inducing EADs with this compound.

Caption: Proposed signaling pathway for Nifenalol-induced EADs.

Application Notes and Protocols: Investigating the Effects of Nifenalol Hydrochloride on Ion Channels using Patch Clamp Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol hydrochloride is a beta-adrenergic receptor blocking agent. While its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, emerging evidence suggests that like other beta-blockers, Nifenalol may also exert direct effects on various ion channels, independent of its receptor-blocking activity.[1][2] Understanding these off-target ion channel effects is crucial for a comprehensive safety and efficacy profile of the drug. The patch clamp technique remains the gold standard for characterizing the interaction of a compound with ion channels at the molecular level, providing high-resolution data on channel function and modulation.[3][4][5]

This document provides detailed application notes and protocols for utilizing patch clamp assays to investigate the effects of this compound on key cardiac and neuronal ion channels.

Potential Ion Channel Targets of this compound

Based on studies of related beta-blockers and preliminary data on Nifenalol's effects on cardiac action potentials, the following ion channels are proposed as potential targets for investigation:

-

Voltage-Gated Sodium Channels (Nav): An early study demonstrated that Nifenalol can reduce the maximum upstroke velocity of the action potential in guinea pig papillary muscles.[6] The maximum upstroke velocity (Vmax) of the cardiac action potential is primarily determined by the peak inward sodium current (INa) mediated by Nav1.5 channels.[7][8][9] This suggests that Nifenalol may directly block cardiac sodium channels. Several other beta-blockers, such as propranolol, have been shown to directly block Nav1.5 channels.[1][10][11][12]

-

L-Type Voltage-Gated Calcium Channels (Cav1.2): Beta-blockers can indirectly influence L-type calcium channels through their modulation of the beta-adrenergic signaling pathway.[2] Additionally, some beta-blockers may have direct effects on these channels. The observed negative inotropic effects of Nifenalol could, in part, be mediated by modulation of Cav1.2 channels, which are critical for cardiac contractility.[6]

-

hERG (Kv11.1) Potassium Channels: While the related compound sotalol is a known hERG channel blocker, this activity is largely attributed to its methanesulfonamide group, which Nifenalol lacks.[13] Therefore, significant hERG blockade by Nifenalol is considered less likely, but should be assessed as part of a comprehensive safety pharmacology screen.[14][15]

Data Presentation: Putative Effects of this compound on Ion Channels

Due to the limited publicly available direct patch clamp data for this compound, the following table provides hypothetical yet plausible quantitative data based on the known effects of related beta-blockers like propranolol on sodium channels.[11] These values should be experimentally determined.

| Ion Channel | Cell Line | Parameter | Putative Value (this compound) | Reference Compound | Reference Value |

| Nav1.5 | HEK293 | IC50 (Tonic Block) | ~ 20 µM | Propranolol | 21.4 µM[11] |

| IC50 (Use-Dependent Block) | ~ 3 µM | Propranolol | 2.7 µM[11] | ||

| ΔV1/2 of Inactivation | Hyperpolarizing Shift | Propranolol | Hyperpolarizing Shift[12] | ||

| Cav1.2 | HEK293 | IC50 | > 30 µM (weak block) | Propranolol | Weak or indirect effects |

| hERG (Kv11.1) | HEK293 | IC50 | > 100 µM (low risk) | Sotalol | ~100 µM[16] |

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance and preparation of a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.5 sodium channel alpha subunit and the beta-1 subunit.

Materials:

-

HEK293 cells stably expressing hNav1.5/hβ1

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other appropriate selection antibiotic

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Poly-D-lysine coated glass coverslips

Procedure:

-

Cell Maintenance: Culture HEK293-hNav1.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.

-

Plating for Patch Clamp: For patch clamp experiments, seed cells onto poly-D-lysine coated glass coverslips in a 35 mm culture dish 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.

Whole-Cell Patch Clamp Recordings

This protocol details the procedure for obtaining whole-cell voltage-clamp recordings to measure the effect of this compound on Nav1.5 currents.

Materials:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Borosilicate glass capillaries

-

Micropipette puller

-

Patch clamp amplifier and digitizer

-

Microscope with micromanipulators

-

Perfusion system

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the fire-polished pipette tip while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

-

Data Acquisition:

-

Switch to voltage-clamp mode.

-

Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

-

To measure tonic block , apply depolarizing voltage steps to -10 mV for 50 ms every 10 seconds (0.1 Hz).

-

To measure use-dependent block , increase the frequency of the depolarizing pulses to 1 Hz or 5 Hz.

-

To determine the voltage-dependence of steady-state inactivation , apply a series of 500 ms pre-pulses to various potentials (from -140 mV to -10 mV in 10 mV increments) followed by a test pulse to -10 mV.

-

-

Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach steady-state before recording.

-

Data Analysis: Analyze the recorded currents using appropriate software. Calculate the percentage of current inhibition at each Nifenalol concentration to determine the IC50 value. Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V1/2).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Conclusion

The provided protocols and information serve as a comprehensive guide for researchers to initiate patch clamp-based investigations into the effects of this compound on various ion channels. While direct evidence for Nifenalol's ion channel activity is still emerging, the preliminary data on its impact on cardiac action potentials strongly suggests a direct interaction with voltage-gated sodium channels.[6] A thorough electrophysiological characterization is essential to fully elucidate the pharmacological profile of Nifenalol, contributing to a better understanding of its therapeutic actions and potential side effects. The use of automated patch clamp systems can significantly increase the throughput of these studies, enabling a more rapid screening of Nifenalol and its analogues against a panel of ion channels.[4][17]

References

- 1. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. The patch clamp technique in ion channel research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of bucumolol, nadolol and nifenalol on maximum upstroke velocity of action potential in guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 8. Cardiac action potential - Wikipedia [en.wikipedia.org]

- 9. Proyecto ITACA [itaca.edu.es]

- 10. Effects of propranolol and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propranolol blocks cardiac and neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Application Note: Enantioseparation of Nifenalol Isomers by Chiral HPLC

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of Nifenalol isomers. Nifenalol, a beta-adrenergic blocker, contains a chiral center, resulting in two enantiomers with potentially different pharmacological and toxicological profiles. The method employs a polysaccharide-based chiral stationary phase, Chiralpak AD, to achieve baseline separation of the (R)- and (S)-Nifenalol enantiomers. This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the workflow and separation principles to aid researchers, scientists, and drug development professionals in replicating and adapting this method for their analytical needs.

Introduction